3-Acetyl-5-bromopyridine

Analytical Chemistry QC/QA Procurement

3-Acetyl-5-bromopyridine (CAS 38940-62-4) is a halogenated heterocyclic building block characterized by a pyridine core with a bromine atom at the 5-position and an acetyl group at the 3-position. Its primary and most well-documented utility lies in its role as a critical intermediate in the synthesis of benzimidazole-based inhibitors of CYP11B2 (aldosterone synthase), a target for cardiovascular diseases such as hypertension and heart failure.

Molecular Formula C7H6BrNO
Molecular Weight 200.03 g/mol
CAS No. 38940-62-4
Cat. No. B057747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-5-bromopyridine
CAS38940-62-4
Synonyms1-(5-Bromopyridin-3-yl)ethanone;  3-Acetyl-5-bromopyridine;  5-Bromo-3-acetylpyridine; 
Molecular FormulaC7H6BrNO
Molecular Weight200.03 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC(=CN=C1)Br
InChIInChI=1S/C7H6BrNO/c1-5(10)6-2-7(8)4-9-3-6/h2-4H,1H3
InChIKeyLDBPZEQZCOUYFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-5-bromopyridine (CAS 38940-62-4) as a Specialized Intermediate for Aldosterone Synthase Inhibitor Synthesis


3-Acetyl-5-bromopyridine (CAS 38940-62-4) is a halogenated heterocyclic building block characterized by a pyridine core with a bromine atom at the 5-position and an acetyl group at the 3-position . Its primary and most well-documented utility lies in its role as a critical intermediate in the synthesis of benzimidazole-based inhibitors of CYP11B2 (aldosterone synthase), a target for cardiovascular diseases such as hypertension and heart failure . The compound is typically offered as a tan to orange powder or crystal with a purity of ≥97% (GC/HPLC) and a melting point range of 77–94 °C, depending on the vendor and analytical method .

The Strategic Value of 3-Acetyl-5-bromopyridine: Why Regioisomers and Structural Analogs Are Not Interchangeable in Key Syntheses


While the broader class of bromoacetylpyridines shares some reactivity, generic substitution is not possible for 3-Acetyl-5-bromopyridine due to the precise regiospecificity required in the synthesis of target molecules like CYP11B2 inhibitors. The unique 3-acetyl,5-bromo substitution pattern on the pyridine ring dictates its vectorial integration and the subsequent geometry of the final pharmacophore, as detailed in patent literature . For instance, the closely related regioisomer 5-bromonicotinaldehyde (CAS 113118-81-3) provides a different functional handle (aldehyde vs. ketone) and distinct physicochemical properties, such as a higher boiling point (251 °C vs. 279 °C) , which can fundamentally alter reaction outcomes, product profiles, and purification strategies. Selecting the precise substitution pattern is therefore not a matter of chemical nuance but a critical determinant of synthetic success and project timelines.

Quantitative Differentiation Guide for 3-Acetyl-5-bromopyridine (CAS 38940-62-4)


Comparative Purity Profiles: Benchmarking 3-Acetyl-5-bromopyridine Against Its Aldehyde Analog in HPLC Assays

When sourcing 3-Acetyl-5-bromopyridine for sensitive reactions, the available analytical purity is a key differentiator. Suppliers offer this compound with a high purity grade, typically ≥97% (by GC) or ≥98% (by HPLC), ensuring minimal side reactions in multi-step syntheses . In contrast, its common comparator, 5-bromonicotinaldehyde, is often listed with a lower, less specific purity of 'min. 95%' . The higher guaranteed purity and the availability of HPLC verification for 3-Acetyl-5-bromopyridine translate to higher confidence in initial reaction yields and fewer issues with byproduct purification.

Analytical Chemistry QC/QA Procurement

Thermal Behavior Benchmark: Solid-State Stability of 3-Acetyl-5-bromopyridine vs. 5-Bromonicotinaldehyde

The thermal profile of a building block is a practical consideration for large-scale handling and storage. 3-Acetyl-5-bromopyridine is a solid with a melting point range of 77-79 °C . This physical state is advantageous over its aldehyde analog, 5-bromonicotinaldehyde, which is often a liquid at room temperature (melting point data not consistently reported) and can be more prone to oxidation and handling difficulties . The solid form of 3-Acetyl-5-bromopyridine allows for more straightforward storage, weighing, and long-term stability, a key factor in maintaining batch-to-batch consistency in production environments.

Physical Chemistry Formulation Material Science

Patented Role in CYP11B2 Inhibitor Synthesis: A Niche Not Readily Replaced by Analogs

The most compelling evidence for the compound's differentiation is its specific mention in patent literature as a starting material for the synthesis of a particular class of aldosterone synthase inhibitors . The patented process utilizes 3-acetyl-5-bromopyridine to construct the core pyridine moiety of (racemic)-N-{1-[5-(7-fluoro-1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)pyridin-3-yl]ethyl}propanamide and related dihydroquinolin-2-one derivatives . This specific functionalization pathway exploits the acetyl group for further elaboration (e.g., reductive amination to form a chiral center) while the bromine atom is retained for subsequent cross-coupling. Analogs lacking either the acetyl group (e.g., 5-bromonicotinic acid) or with a different substitution pattern (e.g., 2-acetyl-5-bromopyridine) would not be suitable for this exact synthetic route without significant re-engineering.

Medicinal Chemistry Patent Analysis CYP11B2 Inhibitors

High-Value Application Scenarios for 3-Acetyl-5-bromopyridine (CAS 38940-62-4)


Synthesis of CYP11B2 (Aldosterone Synthase) Inhibitors

This is the primary, validated application supported by patent and vendor literature. 3-Acetyl-5-bromopyridine is used as a key intermediate to construct the pyridine core in molecules designed to inhibit aldosterone synthase for the treatment of hypertension, heart failure, and other cardiovascular conditions . Its specific substitution pattern is essential for the correct vectorial alignment of substituents in the final drug candidate .

Suzuki-Miyaura Cross-Coupling for Biaryl Synthesis

As a brominated heterocycle, this compound is a prime substrate for palladium-catalyzed cross-coupling reactions. The 5-bromo group can be selectively coupled with aryl boronic acids to generate biaryl derivatives with a 3-acetylpyridine core. This reactivity is a class-level inference for 3-bromopyridine derivatives, enabling the diversification of the molecule for library synthesis and late-stage functionalization [1].

Building Block for Neurological Disorder Research

Several vendors explicitly market this compound for research into neurological disorders, citing its utility as an intermediate in the synthesis of neuroactive agents . While specific targets are not disclosed, its combination of a modifiable acetyl group and a bromine handle makes it a versatile starting point for constructing molecules designed to cross the blood-brain barrier, a common requirement in CNS drug discovery.

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